Diphenyl [(phenylsulfanyl)methyl]phosphonate
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Overview
Description
Diphenyl [(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenylsulfanyl methyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl [(phenylsulfanyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfanyl methyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the halide.
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction provides a variety of aryl phosphonates, including this compound, and proceeds smoothly with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Additionally, the use of inexpensive catalysts such as copper or nickel can make the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diphenyl [(phenylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diphenyl [(phenylsulfanyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylsulfanyl methyl group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus but lacks the phosphonate group.
Uniqueness
Diphenyl [(phenylsulfanyl)methyl]phosphonate is unique due to the presence of the phenylsulfanyl methyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications .
Properties
CAS No. |
116222-93-6 |
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Molecular Formula |
C19H17O3PS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[phenoxy(phenylsulfanylmethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C19H17O3PS/c20-23(21-17-10-4-1-5-11-17,22-18-12-6-2-7-13-18)16-24-19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
WKCFCRKJJXZCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CSC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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